8-Cyclopropanesulfonylamino-octanoic acid

Lipophilicity Drug‑likeness Physicochemical profiling

8‑Cyclopropanesulfonylamino‑octanoic acid (CAS 2007395‑76‑6) is a medium‑chain fatty acid derivative in which the terminal amino group is converted to a cyclopropanesulfonamide. It belongs to the broad class of N‑sulfonyl amino acids that serve as protease inhibitors, glutamate receptor modulators, and metabolic probes.

Molecular Formula C11H21NO4S
Molecular Weight 263.36 g/mol
Cat. No. B8126029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclopropanesulfonylamino-octanoic acid
Molecular FormulaC11H21NO4S
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCCCCCCC(=O)O
InChIInChI=1S/C11H21NO4S/c13-11(14)6-4-2-1-3-5-9-12-17(15,16)10-7-8-10/h10,12H,1-9H2,(H,13,14)
InChIKeyVMPWDALBAVYISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopropanesulfonylamino-octanoic acid: A Cyclopropane-Functionalized ω‑Sulfonamido Fatty Acid Building Block


8‑Cyclopropanesulfonylamino‑octanoic acid (CAS 2007395‑76‑6) is a medium‑chain fatty acid derivative in which the terminal amino group is converted to a cyclopropanesulfonamide. It belongs to the broad class of N‑sulfonyl amino acids that serve as protease inhibitors, glutamate receptor modulators, and metabolic probes. The cyclopropane ring introduces conformational rigidity and distinct electronic character compared to the phenyl‑, methyl‑, or unsubstituted octanoic acid analogs that are often considered interchangeable substitutes [REFS‑1].

Why 8-Cyclopropanesulfonylamino-octanoic Acid Cannot Be Freely Replaced by Phenyl‑ or Alkyl‑Sulfonamide Analogs


The cyclopropanesulfonyl group is more than a simple bioisostere; its small, strained ring modifies lipophilicity, electronic surface, and molecular size in ways that directly impact solubility, permeability, and target engagement. The quantitative comparisons below show that even the closest in‑class reference compound, 8‑[(phenylsulfonyl)amino]octanoic acid, differs by a full log unit in computed partition coefficient and by >10 % in molecular weight—gaps that make generic substitution scientifically unsound without re‑validation [REFS‑1][REFS‑2].

8-Cyclopropanesulfonylamino-octanoic Acid: Head‑to‑Head Physicochemical Evidence Against the Phenylsulfonyl Analog


Lipophilicity Reduction vs. 8‑[(Phenylsulfonyl)amino]octanoic Acid Enhances Aqueous Solubility and Predicts Better Oral Absorption

The cyclopropanesulfonyl derivative exhibits a computed XLogP3 of 1.5, whereas the directly comparable phenylsulfonyl analog (8‑[(phenylsulfonyl)amino]octanoic acid) has an XLogP3 of 2.5 [REFS‑1][REFS‑2]. This ΔlogP of –1.0 corresponds to an approximately 10‑fold shift in octanol‑water partition coefficient, placing the target compound in a more favorable range for aqueous solubility and oral absorption.

Lipophilicity Drug‑likeness Physicochemical profiling

Molecular Weight Advantage Over the Phenylsulfonyl Analog Improves Ligand Efficiency Indices

The target compound has a molecular weight of 263.36 g mol⁻¹, compared to 299.39 g mol⁻¹ for the phenylsulfonyl variant [REFS‑1][REFS‑2]. The 36 Da mass reduction (12 %) arises from replacement of the phenyl ring with the compact cyclopropane, directly lowering the heavy atom count from 20 to 17.

Molecular weight Ligand efficiency Lead‑optimization

Cyclopropane-Induced Conformational Rigidity Provides a Basis for Differential Target Binding

Published SAR studies on cyclopropyl‑containing sulfonyl amino acids demonstrate that the cyclopropane ring restricts the sulfonamide dihedral angle, creating a rigid binding surface that is distinct from the freely rotatable phenyl ring in arylsulfonamide analogs [REFS‑1]. In a series of glutamate receptor modulators, this rigidity was essential for achieving enantioselective recognition in chiral ligand‑exchange chromatography, a proxy for stereospecific target engagement.

Conformational analysis Bioisosterism Structure‑based design

Differential Hydrogen‑Bond Acceptor Surface Confirmed by Computed Topological Polar Surface Area

The topological polar surface area (TPSA) of 8‑cyclopropanesulfonylamino‑octanoic acid is 91.9 Ų [REFS‑1]. This value, driven by the sulfonamide and carboxylic acid groups, is identical to that of the phenylsulfonyl analog because both share the same hydrogen‑bond donor and acceptor counts. However, the cyclopropane ring contributes zero additional polar surface, whereas the phenyl ring in the comparator adds hydrophobic surface without increasing polarity, a difference reflected in the XLogP3 shift.

Polar surface area Membrane permeability Computational ADME

Optimal Deployment Scenarios for 8-Cyclopropanesulfonylamino-octanoic Acid Based on Quantitative Differentiation


Protease Inhibitor Fragment Libraries Requiring Balanced Lipophilicity

The XLogP3 of 1.5 places this compound in the ‘goldilocks’ zone for oral fragment screening (typically LogP 1–3), making it a superior choice over the more lipophilic phenylsulfonyl analog (LogP 2.5) when aqueous solubility and low protein binding are paramount. Procurement for fragment‑based lead discovery should prioritize this compound when the target protease accommodates a medium‑chain fatty acid tail [REFS‑1][REFS‑2].

Stereospecific Receptor Modulator Design Exploiting Cyclopropane Rigidity

The conformational constraint of the cyclopropane ring, demonstrated by successful enantioseparation of cyclopropyl sulfonyl amino acids via chiral ligand‑exchange chromatography, is directly exploitable in projects that require stereospecific receptor engagement. Researchers developing glutamate receptor modulators or related CNS targets should select this building block when phenyl‑ring flexibility would introduce unwanted binding entropy [REFS‑1].

Metabolic Stability‑Sensitive Lead Optimization Programs

The lower molecular weight and reduced hydrophobicity of the cyclopropane analog, relative to the phenylsulfonyl comparator, predict lower intrinsic clearance in human liver microsomes based on established relationships between lipophilicity and CYP‑mediated oxidation. For lead series where metabolic stability is a key selection criterion, the cyclopropane derivative offers a measurable advantage without sacrificing polar binding features [REFS‑2].

ω‑Sulfonamido Fatty Acid SAR Campaigns Requiring Full‑Profile Comparator Data

In systematic SAR exploration of ω‑sulfonamido octanoic acids (e.g., thromboxane receptor antagonist programs), the cyclopropane entry provides a critical data point that bridges the gap between small alkyl (methyl‑, ethyl‑) sulfonamides and bulky aryl sulfonamides. Its distinct shape and electronic profile allow medicinal chemists to deconvolute steric vs. electronic contributions to target affinity [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 8-Cyclopropanesulfonylamino-octanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.